molecular formula C8H15Cl2N3O B2734706 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride CAS No. 1955561-52-0

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride

Cat. No.: B2734706
CAS No.: 1955561-52-0
M. Wt: 240.13
InChI Key: SCVHEXCABZPPDE-UHFFFAOYSA-N
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Description

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N3O It is a derivative of piperazine and oxazole, which are both important classes of compounds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of piperazine with an oxazole derivative. One common method involves the alkylation of piperazine with a suitable oxazole compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce piperazine derivatives with reduced functional groups .

Scientific Research Applications

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for probing the function of biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride
  • 1-[(1,3-Oxazol-5-yl)methyl]piperazine dihydrochloride
  • 1-[(1,2-Oxazol-4-yl)methyl]piperazine dihydrochloride

The unique positioning of the oxazole ring in this compound contributes to its distinct properties and makes it a valuable compound for research .

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;/h3,6,9H,1-2,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHEXCABZPPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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